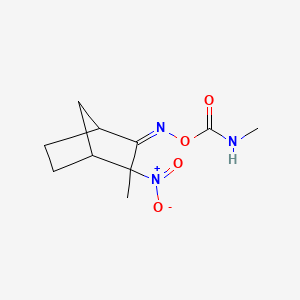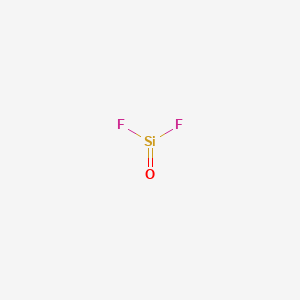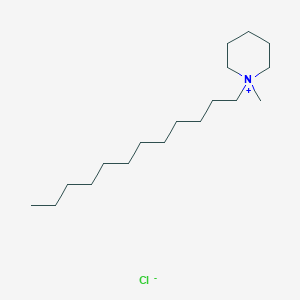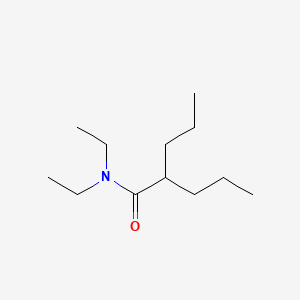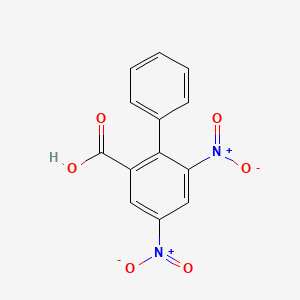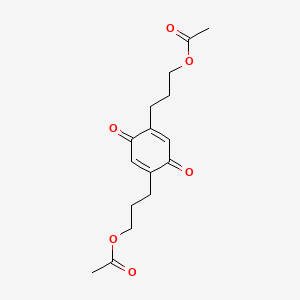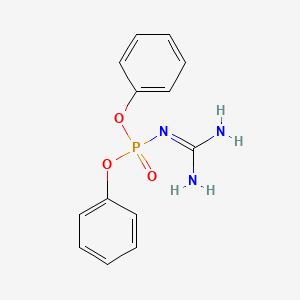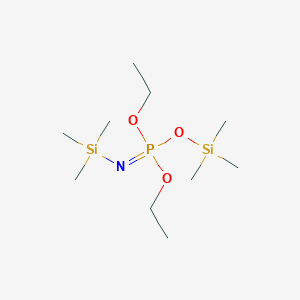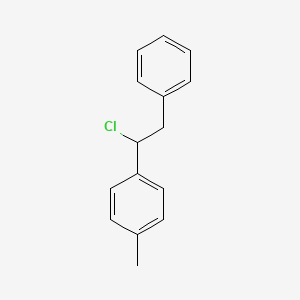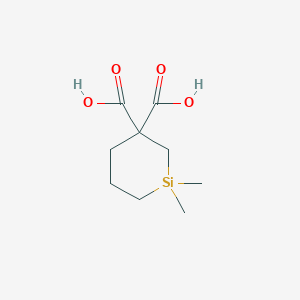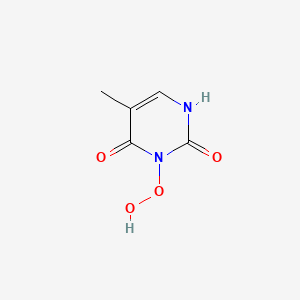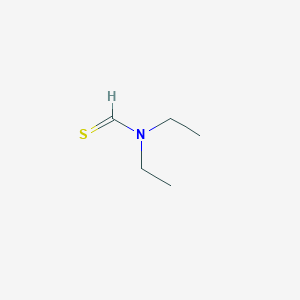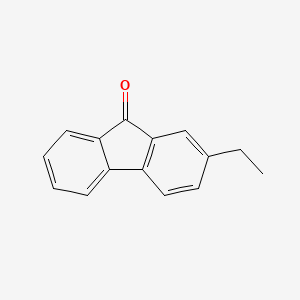
Nonatetracontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonatetracontane is a higher alkane with the chemical formula C₄₉H₁₀₀ . It is a long-chain hydrocarbon consisting of 49 carbon atoms and 100 hydrogen atoms. This compound is part of the alkane family, which are saturated hydrocarbons with single bonds between carbon atoms. This compound is typically found in natural sources such as crude oil and can be synthesized in the laboratory.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nonatetracontane can be synthesized through various methods, including the Kolbe electrolysis and Wurtz reaction . In Kolbe electrolysis, carboxylic acids are electrolyzed to form hydrocarbons. The Wurtz reaction involves the coupling of alkyl halides in the presence of sodium metal to form higher alkanes.
Industrial Production Methods
Industrially, this compound can be obtained through fractional distillation of crude oil. This process separates the components of crude oil based on their boiling points, allowing for the isolation of higher alkanes like this compound. Additionally, hydrogenation of long olefins can yield higher alkanes, including this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Nonatetracontane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form alcohols, aldehydes, and carboxylic acids.
Reduction: Reduction reactions can convert this compound into smaller hydrocarbons.
Substitution: Halogenation reactions can substitute hydrogen atoms in this compound with halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium or platinum.
Substitution: Halogenation using chlorine or bromine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Smaller hydrocarbons.
Substitution: Halogenated alkanes.
Wissenschaftliche Forschungsanwendungen
Nonatetracontane has several scientific research applications, including:
Chemistry: Used as a standard in gas chromatography for boiling point determination.
Biology: Studied for its role in biological membranes and lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, waxes, and as an anti-corrosive agent.
Wirkmechanismus
Nonatetracontane exerts its effects primarily through its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chain allows it to interact with other hydrophobic molecules, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Nonatetracontane is unique due to its long carbon chain. Similar compounds include other higher alkanes such as:
- Hexadecane (C₁₆H₃₄)
- Octadecane (C₁₈H₃₈)
- Eicosane (C₂₀H₄₂)
- Triacontane (C₃₀H₆₂)
Compared to these compounds, this compound has a higher molecular weight and melting point, making it more suitable for specific industrial applications such as high-temperature lubricants and waxes.
Eigenschaften
CAS-Nummer |
7098-27-3 |
|---|---|
Molekularformel |
C49H100 |
Molekulargewicht |
689.3 g/mol |
IUPAC-Name |
nonatetracontane |
InChI |
InChI=1S/C49H100/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-49H2,1-2H3 |
InChI-Schlüssel |
QPGZDOBTQZCJFT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


